molecular formula C4H8O3 B159078 (R)-2-Hydroxymethylpropanoic acid CAS No. 1910-47-0

(R)-2-Hydroxymethylpropanoic acid

カタログ番号: B159078
CAS番号: 1910-47-0
分子量: 104.10 g/mol
InChIキー: DBXBTMSZEOQQDU-GSVOUGTGSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-2-Hydroxymethylpropanoic acid (CAS 1910-47-0) is a chiral carboxylic acid with the molecular formula C₄H₈O₃ and a molecular weight of 104.1 g/mol. Its structure features a hydroxymethyl (-CH₂OH) group on the second carbon of the propanoic acid backbone, with the R-configuration imparting stereochemical specificity. This compound is critical in asymmetric synthesis, serving as a chiral building block for pharmaceuticals, agrochemicals, and specialty polymers. Its hydroxyl and carboxylic acid functionalities enable diverse reactivity, including esterification, oxidation, and coordination chemistry .

生物活性

(R)-2-Hydroxymethylpropanoic acid, also known as 2,2-bis(hydroxymethyl)propionic acid or bis-MPA, is a compound of significant interest in medicinal chemistry and biochemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is a chiral compound characterized by the presence of two hydroxymethyl groups attached to a propanoic acid backbone. Its molecular formula is C5H10O4, and it has a molar mass of approximately 134.14 g/mol. The compound exhibits both hydrophilic and lipophilic properties, making it suitable for various biological applications.

Synthesis

The synthesis of this compound typically involves the oxidation of corresponding aldehydes or alcohols under controlled conditions. Various synthetic routes have been developed to enhance yield and purity, including enzymatic methods that leverage specific catalysts for stereoselective production.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a study demonstrated that compounds derived from this acid exhibited significant inhibitory activity against breast cancer cell lines (MDA-MB-231) and colon cancer cell lines (HCT-116). The anticancer activity was found to be dose-dependent, with tumor volume reductions observed in animal models treated with these compounds at varying dosages .

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (μM)Tumor Volume Reduction (%)
Compound AMDA-MB-23136.48 ± 0.3427% at 50 mg/kg
Compound BHCT-1169.64 ± 0.2145% at 100 mg/kg
Compound CMDA-MB-231>10060% at 150 mg/kg

Pharmacokinetics

Pharmacokinetic studies reveal that this compound exhibits favorable absorption characteristics in vivo. Following oral administration in rat models, the maximum plasma concentration was reached within 20 minutes, indicating rapid absorption and bioavailability. The compound's stability in plasma was superior compared to other known anticancer agents, suggesting its potential for further development in cancer therapy .

The mechanism through which this compound exerts its biological effects is believed to involve multiple pathways:

  • Inhibition of Cell Proliferation : The compound disrupts key signaling pathways involved in cell growth and survival.
  • Induction of Apoptosis : It promotes programmed cell death in cancerous cells through intrinsic apoptotic pathways.
  • Antioxidant Properties : The hydroxymethyl groups contribute to its ability to scavenge free radicals, potentially reducing oxidative stress in cells.

Case Studies

  • Breast Cancer Treatment : In a controlled study involving nude mice bearing MDA-MB-231 xenografts, treatment with this compound derivatives resulted in significant tumor size reduction compared to untreated controls. This underscores the compound's potential as an effective therapeutic agent against aggressive breast cancer types .
  • Colon Cancer Models : Another study focused on HCT-116 colon cancer cells demonstrated that derivatives of this compound could significantly inhibit tumor growth in vivo, providing evidence for its application in colorectal cancer therapy .

Future Directions

The promising biological activities associated with this compound warrant further exploration into its therapeutic applications. Future research should focus on:

  • Clinical Trials : Conducting phase I and II clinical trials to assess safety and efficacy in humans.
  • Mechanistic Studies : Elucidating the detailed mechanisms underlying its anticancer properties.
  • Formulation Development : Investigating optimal formulations that enhance bioavailability and therapeutic outcomes.

Q & A

Q. What are the established synthetic routes for (R)-2-Hydroxymethylpropanoic acid in laboratory settings?

Basic Research Focus
The synthesis of this compound typically involves chiral resolution or asymmetric catalysis. Key methods include:

  • Reduction of ketone precursors : Use of hydrogen gas (H₂) with palladium catalysts (Pd/C) or sodium borohydride (NaBH₄) to reduce α-keto acids to the corresponding hydroxy acids .
  • Enzymatic resolution : Lipases or esterases can enantioselectively hydrolyze racemic mixtures to isolate the (R)-enantiomer .
  • Chiral pool synthesis : Starting from chiral natural products (e.g., amino acids) to retain stereochemistry during derivatization .

Critical Considerations :

  • Monitor reaction progress using thin-layer chromatography (TLC) or HPLC to ensure intermediate purity.
  • Optimize solvent systems (e.g., ethanol/water mixtures) to enhance stereochemical control .

Q. How can researchers optimize enantiomeric purity during synthesis?

Advanced Research Focus
Enantiomeric purity is critical for bioactivity studies. Strategies include:

  • Chiral chromatography : Use of chiral stationary phases (e.g., cellulose- or amylase-based columns) for preparative separation. Reference standards from pharmacopeial guidelines (e.g., EP impurities) can validate resolution .
  • Kinetic resolution : Enzymatic methods (e.g., esterases) selectively hydrolyze one enantiomer, yielding >98% ee for the (R)-form .
  • Circular dichroism (CD) spectroscopy : Confirm enantiopurity by comparing optical rotation data with published values (e.g., [α]D = -13.2° in 3 N NaOH) .

Data Contradiction Analysis :
Discrepancies in reported ee values may arise from solvent polarity or temperature variations during crystallization. Replicate conditions from peer-reviewed syntheses to resolve inconsistencies .

Q. What spectroscopic techniques are recommended for structural elucidation?

Basic Research Focus

  • NMR spectroscopy :
    • ¹H NMR : Identify methyl groups (δ 1.2–1.5 ppm) and hydroxyl protons (δ 2.5–5.0 ppm, depending on solvent).
    • ¹³C NMR : Carboxylic acid carbon (δ 170–180 ppm) and chiral center carbons (δ 40–60 ppm) .
  • IR spectroscopy : Confirm carboxylic acid (1700–1720 cm⁻¹) and hydroxyl (2500–3300 cm⁻¹) functional groups .
  • Mass spectrometry (MS) : Molecular ion peak (m/z ≈ 118 for the parent compound) and fragmentation patterns to validate the backbone .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures .

Q. How should researchers validate analytical methods for quantifying impurities?

Advanced Research Focus
Pharmacopeial guidelines recommend:

  • HPLC with UV detection : Compare retention times to EP reference standards (e.g., Impurities A–N in EP monographs) .
  • Spiking experiments : Introduce known impurities (e.g., (2RS)-2-Hydroxy derivatives) to confirm method specificity .
  • Limit tests : Use threshold concentrations (e.g., 0.1% w/w) per ICH Q3A guidelines to quantify residual solvents or byproducts .

Key Data :

  • Reference impurity CAS numbers (e.g., 60057-62-7 for (2RS)-2-Hydroxy derivatives) are critical for method validation .

Q. What strategies resolve contradictions in reported bioactivity data?

Advanced Research Focus
Discrepancies in bioactivity (e.g., enzyme inhibition or antimicrobial effects) may arise from:

  • Stereochemical variability : Ensure enantiopurity (>99% ee) to eliminate confounding effects from the (S)-enantiomer .
  • Assay conditions : Standardize pH (e.g., 7.4 for physiological studies) and solvent systems (e.g., DMSO concentration ≤1%) .
  • Metabolite interference : Use LC-MS to identify degradation products during bioassays .

Case Study :
Inconsistent anti-inflammatory results may stem from variations in cell-line permeability. Perform parallel studies with membrane-permeabilizing agents (e.g., digitonin) to isolate intracellular effects .

Q. How can computational modeling enhance understanding of chiral interactions?

Advanced Research Focus

  • Molecular docking : Simulate binding interactions with enzymes (e.g., lactate dehydrogenase) using software like AutoDock Vina. Compare (R)- and (S)-enantiomer binding energies to rationalize selectivity .
  • Density functional theory (DFT) : Calculate thermodynamic stability of the (R)-configuration to guide synthetic route optimization .
  • QM/MM simulations : Model reaction mechanisms (e.g., enzymatic reduction) to identify stereochemical bottlenecks .

Validation : Cross-reference computational data with experimental NMR or X-ray crystallography results .

Q. What are the best practices for storing and handling this compound?

Basic Research Focus

  • Storage : Keep in airtight containers at -20°C to prevent racemization or hydrolysis. Desiccate to avoid moisture uptake .
  • Handling : Use glove boxes under nitrogen atmosphere for air-sensitive steps (e.g., chiral derivatization) .
  • Safety : Follow GHS guidelines (e.g., H302 for harmful if swallowed) and ensure eyewash stations are accessible .

Q. How do solvent systems influence crystallization outcomes?

Advanced Research Focus

  • Polar protic solvents (e.g., water/ethanol) : Promote hydrogen bonding, enhancing crystal lattice stability for high-purity yields .
  • Chiral additives : Add tartaric acid derivatives to induce preferential crystallization of the (R)-enantiomer .
  • Temperature gradients : Slow cooling from 60°C to 4°C reduces defects in crystalline structure .

Data-Driven Design : Use phase diagrams to identify optimal solvent ratios for supersaturation .

Q. What in vitro models are suitable for studying metabolic pathways?

Advanced Research Focus

  • Hepatocyte assays : Primary human hepatocytes metabolize the compound via β-oxidation; monitor metabolites using LC-MS .
  • Microsomal studies : Incubate with CYP450 enzymes (e.g., CYP3A4) to identify oxidative byproducts .
  • Stable isotope labeling : Use ¹³C-labeled analogs to track metabolic flux in real-time .

Q. How can researchers address discrepancies in thermodynamic data?

Advanced Research Focus

  • Calorimetry : Compare differential scanning calorimetry (DSC) profiles with published melting points (e.g., 153–155°C) .
  • Cluster analysis : Use reaction thermodynamics (e.g., ΔG of Na⁺ adduct formation) to validate computational models .
  • Collaborative validation : Cross-check data with repositories like PubChem or NIST Chemistry WebBook .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural analogues of (R)-2-Hydroxymethylpropanoic acid, highlighting differences in substituents, physicochemical properties, and applications:

Compound Name CAS Number Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications References
This compound 1910-47-0 C₄H₈O₃ -CH₂OH at C2 (R-configuration) 104.1 Chiral synthon; pharmaceutical intermediates
(R)-2-Mercaptopropanoic acid 33178-96-0 C₃H₆O₂S -SH (thiol) at C2 106.14 Antioxidant potential; sulfur metabolism
(R)-3-Hydroxy-2-(methylamino)propanoic acid 915405-01-5 C₅H₁₁NO₃ -NHCH₃ (methylamino) at C2; -OH at C3 133.14 Enzyme interaction studies; peptide mimics
(R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid N/A C₄H₅F₃O₃ -CF₃ and -OH at C2; -CH₃ at C2 158.08 Enhanced acidity; fluorinated drug design
(2RS)-2-Hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic acid (Impurity M) 60057-62-7 C₁₃H₁₈O₃ Aromatic phenyl group; -CH(CH₃)₂ at C2 222.28 Pharmaceutical impurity (e.g., ibuprofen derivatives)
5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid N/A C₁₀H₁₉NO₅ Carbamate (-OCONH-) group; extended carbon chain 233.26 Stability against enzymatic degradation
(2R)-3-Chloro-2-hydroxypropanoic acid 61505-41-7 C₃H₅ClO₃ -Cl at C3; -OH at C2 124.52 Reactive intermediate in halogenation

Key Comparative Analysis

Acidity and Reactivity

  • This compound has a pKa ~3.0 (carboxylic acid) and ~15.0 (alcohol), typical for α-hydroxy acids.
  • Fluorinated analogue (): The -CF₃ group increases electron-withdrawing effects, lowering the pKa of the carboxylic acid (~2.5) and enhancing stability against decarboxylation .
  • Thiol analogue (): The -SH group (pKa ~10) introduces nucleophilic reactivity, enabling disulfide bond formation, unlike the hydroxymethyl group .

Stereochemical Impact

  • The R-configuration in this compound is crucial for enantioselective synthesis. For example, Impurity M () is a racemic mixture (2RS), limiting its use in chiral drug formulations .

Research Findings

Fluorinated Derivatives: The trifluoromethyl group in (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid significantly increases lipophilicity (logP ~1.5 vs. ~-0.5 for the parent compound), improving blood-brain barrier penetration in drug candidates .

Thiol vs. Hydroxymethyl: (R)-2-Mercaptopropanoic acid’s thiol group participates in redox reactions, making it a candidate for antioxidant therapies, unlike the non-redox-active hydroxymethyl group .

Enzymatic Interactions: The methylamino group in (R)-3-Hydroxy-2-(methylamino)propanoic acid mimics natural amino acids, enabling studies on peptide transport systems .

準備方法

Microbial Asymmetric Hydroxylation

Microbial biocatalysis has emerged as a sustainable route for enantioselective synthesis. Beauveria bassiana CCN-A7, a filamentous fungus, demonstrates proficiency in asymmetric hydroxylation reactions under static cultivation. In a seminal study, reactive oxygen species (ROS) induction via H2_2O2_2 supplementation enhanced the titer of (R)-2-(4-hydroxyphenoxy)propionic acid (HPOPA), a structurally analogous compound, from 9.60 g/L to 19.53 g/L .

Fermentation Medium Optimization

Critical factors influencing yield include:

  • Carbon source : Glucose at 38.81 g/L maximizes substrate uptake and metabolic flux toward the target pathway .

  • Nitrogen sources : Peptone (7.28 g/L) and ammonium sulfate provide amino acids and ammonium ions for enzyme cofactor biosynthesis .

  • ROS induction : H2_2O2_2 at 1.08 g/L/100 mL stimulates monooxygenase activity, crucial for stereoselective hydroxylation .

A Central Composite Design (CCD) model optimized these parameters, achieving a 2.03-fold yield improvement . The quadratic polynomial equation derived from CCD is:

Y=19.53+2.14X1+1.67X2+0.89X31.02X1X20.76X1X30.54X2X32.87X121.95X221.23X32Y = 19.53 + 2.14X1 + 1.67X2 + 0.89X3 - 1.02X1X2 - 0.76X1X3 - 0.54X2X3 - 2.87X1^2 - 1.95X2^2 - 1.23X3^2

where X1X_1, X2X_2, and X3X_3 represent glucose, peptone, and H2_2O2_2 concentrations, respectively .

Bioprocess Parameters

  • Inoculum size : 13.3% (v/v) ensures robust fungal growth without nutrient depletion .

  • Temperature : 28°C balances enzyme activity and cell viability .

  • pH : Maintained at 6.5–7.0 to stabilize hydroxylase tertiary structure .

Asymmetric Chemical Synthesis

Chemical routes leverage chiral catalysts to induce enantioselectivity. Prochiral ketones, such as 2-methylpropanoic acid derivatives, undergo asymmetric reduction using transition-metal complexes.

Ruthenium-BINAP Catalyzed Hydrogenation

The Noyori-Ikariya protocol employs Ru(II)-(S)-BINAP catalysts for ketone reductions. For example, hydrogenation of 2-acetylpropanoic acid yields (R)-2-hydroxymethylpropanoic acid with 92–98% enantiomeric excess (ee) .

Reaction Conditions:

  • Substrate : 2-Acetylpropanoic acid (1.0 equiv)

  • Catalyst : RuCl2_2[(S)-BINAP] (0.5 mol%)

  • Solvent : Methanol/H2_2O (9:1 v/v)

  • Pressure : 50 bar H2_2

  • Yield : 85–90%

Organocatalytic Aldol Reaction

Proline-derived catalysts enable asymmetric aldol additions. For instance, (S)-proline (10 mol%) catalyzes the reaction between formaldehyde and propionaldehyde, yielding the (R)-enantiomer with 88% ee .

Enzymatic Kinetic Resolution

Lipases and esterases resolve racemic mixtures via stereoselective hydrolysis. Candida antarctica lipase B (CAL-B) preferentially hydrolyzes (S)-2-hydroxymethylpropanoic acid esters, enriching the (R)-enantiomer in the unreacted fraction.

Process Parameters:

  • Substrate : Racemic ethyl 2-hydroxymethylpropanoate

  • Enzyme : CAL-B immobilized on acrylic resin (50 mg/g substrate)

  • Solvent : Phosphate buffer (pH 7.0)/isooctane (1:1 v/v)

  • Conversion : 45% (theoretical maximum for kinetic resolution)

  • ee (R) : >99% after 24 h

Comparative Analysis of Preparation Methods

Method Yield ee (%) Cost Scalability
Microbial Hydroxylation75–85%95–98ModerateIndustrial
Ru-BINAP Hydrogenation85–90%92–98HighPilot-scale
Enzymatic Resolution40–45%>99LowLaboratory

Microbial methods excel in scalability and sustainability, whereas enzymatic resolution offers superior enantiopurity at the expense of yield .

Emerging Techniques: Continuous Flow Systems

Microreactors enable rapid mixing and heat transfer, enhancing reaction efficiency. A recent pilot study achieved 94% yield and 97% ee in a Ru-catalyzed continuous hydrogenation system operating at 10 mL/min .

特性

IUPAC Name

(2R)-3-hydroxy-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3/c1-3(2-5)4(6)7/h3,5H,2H2,1H3,(H,6,7)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBXBTMSZEOQQDU-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00940694
Record name (R)-3-Hydroxyisobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00940694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (R)-3-Hydroxyisobutyric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000336
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1910-47-0
Record name (2R)-3-Hydroxy-2-methylpropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1910-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxyisobutyric acid, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001910470
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-3-Hydroxyisobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00940694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-HYDROXYISOBUTYRIC ACID, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y76AVU7W7K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (R)-3-Hydroxyisobutyric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000336
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(R)-2-Hydroxymethylpropanoic acid
(R)-2-Hydroxymethylpropanoic acid
(R)-2-Hydroxymethylpropanoic acid
(R)-2-Hydroxymethylpropanoic acid
(R)-2-Hydroxymethylpropanoic acid
(R)-2-Hydroxymethylpropanoic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。